6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a compound that belongs to the class of 1,6-naphthyridines . These compounds are of significant importance in the field of medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Molecular Structure Analysis
The molecular formula of this compound is C16H15N3O . It has a molecular weight of 265.32 . The specific molecular structure is not provided in the available resources.Physical and Chemical Properties Analysis
The compound has a molecular weight of 265.32 . Other specific physical and chemical properties such as boiling point and storage conditions are not provided in the available resources .Scientific Research Applications
Synthesis and Derivative Formation
- A study by Bachowska (2011) details a smooth synthesis of benzo[c][1,5]naphthyridine-6-carbonitrile, which is structurally related to the compound , using benzonaphthyridine N-oxides and trimethylsilane carbonitrile (Bachowska, 2011).
- Elkholy (2007) discusses the reaction of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile with various reagents to produce derivatives such as pyrazolo[3,4-b]quinolines and benzo[b][1,8]-naphthyridine derivatives, demonstrating the chemical versatility of similar compounds (Elkholy, 2007).
Novel Synthetic Procedures
- Singh and Lesher (1990) describe a new procedure for synthesizing derivatives of 1,6-naphthyridin-2(1H)-ones, which are structurally related to the compound , highlighting the potential for innovative synthetic routes in this chemical class (Singh & Lesher, 1990).
Application in Heterocyclic Chemistry
- Mekheimer et al. (2018) explore the synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines and benzo[c]pyrimido[4,5,6-ij][2,7]naphthyridines, showing the compound's role in creating complex heterocyclic structures (Mekheimer et al., 2018).
Development of Serotonin Receptor Antagonists
- Mahesh, Perumal, and Pandi (2004) synthesized derivatives of 1,8-naphthyridine-3-carbonitrile, evaluating them as serotonin 5-HT3 receptor antagonists, showcasing potential therapeutic applications (Mahesh, Perumal, & Pandi, 2004).
Antibacterial Evaluation
- Santilli, Scotese, and Yurchenco (1975) synthesized derivatives of 1,8-naphthyridine-3-carbonitrile, including carboxylic acid esters and carboxamides, and evaluated them for antibacterial activity against Escherichia coli, suggesting potential applications in antibiotic development (Santilli, Scotese, & Yurchenco, 1975).
Safety and Hazards
Properties
IUPAC Name |
6-benzyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-9-13-8-14-11-19(7-6-15(14)18-16(13)20)10-12-4-2-1-3-5-12/h1-5,8H,6-7,10-11H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRRQLGZTVTRME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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